6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-(Methylsulfonyl)-1-(spiro[25]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and a spiro[25]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the spiro[2.5]octane moiety and the methylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions to yield different analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can produce various reduced analogs .
Scientific Research Applications
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors and photovoltaic devices.
Biological Research: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Spiro-OMeTAD: A well-known compound used in perovskite solar cells, which shares the spiro structure but differs in its functional groups.
JAK1 Selective Inhibitors: Compounds with similar pyrazolo[3,4-d]pyrimidine cores that target the Janus kinase 1 (JAK1) enzyme.
Uniqueness
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the spiro[2.5]octane moiety and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
6-methylsulfonyl-1-spiro[2.5]octan-6-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)13-15-8-10-9-16-18(12(10)17-13)11-2-4-14(5-3-11)6-7-14/h8-9,11H,2-7H2,1H3 |
InChI Key |
PJDUPCIIJJEIKT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCC4(CC3)CC4 |
Origin of Product |
United States |
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